1-Bromoimidazo[1,5-a]pyridine
Overview
Description
1-Bromoimidazo[1,5-a]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a bromine atom attached to an imidazo[1,5-a]pyridine ring system
Mechanism of Action
Target of Action
1-Bromoimidazo[1,5-a]pyridine is a derivative of imidazopyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . Imidazopyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also been evaluated for their antiproliferative potential against breast cancer cells . Therefore, the primary targets of this compound could be related to these diseases.
Mode of Action
It is known that imidazopyridine derivatives interact with their targets and cause changes that lead to their therapeutic effects . For instance, they have been shown to reduce bacterial load in tuberculosis models .
Biochemical Pathways
This compound likely affects several biochemical pathways due to its broad range of pharmacological activities. In the context of tuberculosis, it may interfere with the bacterial cell’s metabolic processes, leading to a reduction in bacterial load . In terms of cancer, it may inhibit cell proliferation and induce apoptosis .
Result of Action
The result of this compound’s action can be observed in its therapeutic effects. In tuberculosis models, treatment with imidazopyridine derivatives has been shown to significantly reduce bacterial load . In cancer models, these compounds have demonstrated antiproliferative effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by conditions such as temperature, pH, and the presence of other substances. Proper storage and handling are necessary to maintain the compound’s effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, a related class of compounds, have been used in the construction of various pharmaceuticals .
Cellular Effects
Related imidazo[1,2-a]pyridine compounds have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Molecular Mechanism
Imidazo[1,2-a]pyridines have been shown to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromoimidazo[1,5-a]pyridine can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 2-aminopyridine with bromoacetaldehyde followed by cyclization.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: Using oxidizing agents to couple precursor molecules to form the imidazo[1,5-a]pyridine core.
Tandem Reactions: Sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Industrial Production Methods: Industrial production of this compound typically involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the bromine atom to other functional groups.
Reduction: Reduction of the bromine atom to hydrogen.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles such as amines, alcohols, or thiols under various reaction conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
1-Bromoimidazo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.
Industry: Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Bromoimidazo[1,5-a]pyridine is compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Similar core structure but different substitution pattern.
6-Bromoimidazo[1,2-a]pyridine: Similar bromine substitution but different ring fusion.
2,2'-Bipyridine: Different core structure but similar applications in coordination chemistry.
These compounds share some similarities but also exhibit unique properties and applications, highlighting the distinctiveness of this compound.
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Properties
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZGPMFOTXMGRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717000 | |
Record name | 1-Bromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-80-9 | |
Record name | 1-Bromoimidazo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromoimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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